Cas no 2172267-07-9 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid structure
2172267-07-9 structure
Product name:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid
CAS No:2172267-07-9
MF:C25H30N2O6
MW:454.515507221222
CID:6282248
PubChem ID:165558807

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid
    • 2172267-07-9
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]butanoic acid
    • EN300-1505190
    • Inchi: 1S/C25H30N2O6/c1-27(13-7-12-24(29)30)23(28)14-17(32-2)15-26-25(31)33-16-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,17,22H,7,12-16H2,1-2H3,(H,26,31)(H,29,30)
    • InChI Key: DWJCRAAMMBPBFX-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC(N(C)CCCC(=O)O)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 12
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 105Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1505190-500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]butanoic acid
2172267-07-9
500mg
$3233.0 2023-09-27
Enamine
EN300-1505190-50mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]butanoic acid
2172267-07-9
50mg
$2829.0 2023-09-27
Enamine
EN300-1505190-100mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]butanoic acid
2172267-07-9
100mg
$2963.0 2023-09-27
Enamine
EN300-1505190-250mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]butanoic acid
2172267-07-9
250mg
$3099.0 2023-09-27
Enamine
EN300-1505190-5000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]butanoic acid
2172267-07-9
5000mg
$9769.0 2023-09-27
Enamine
EN300-1505190-2500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]butanoic acid
2172267-07-9
2500mg
$6602.0 2023-09-27
Enamine
EN300-1505190-1000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]butanoic acid
2172267-07-9
1000mg
$3368.0 2023-09-27
Enamine
EN300-1505190-10000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]butanoic acid
2172267-07-9
10000mg
$14487.0 2023-09-27
Enamine
EN300-1505190-1.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-N-methylbutanamido]butanoic acid
2172267-07-9
1g
$0.0 2023-06-05

Additional information on 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid

Chemical Structure and Synthesis of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid (CAS No. 2172267-07-9)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid is a complex organic compound characterized by its multifunctional molecular framework. The molecule contains a fluoren-9-yl aromatic ring system, which is a key structural element in many bioactive molecules due to its ability to modulate intermolecular interactions. The methoxycarbonyl group attached to the fluoren-9-yl ring contributes to the molecule's hydrophobic properties, while the amino functionality introduces potential for hydrogen bonding and electrostatic interactions. The 3-methoxy substituent on the butanoic acid backbone further enhances the molecule's solubility and metabolic stability. The N-methylbutanamido group provides additional steric and electronic effects, influencing the molecule's reactivity and biological activity. This compound's synthesis typically involves multi-step organic reactions, including coupling reactions between fluoren-9-yl derivatives and functionalized butanoic acid moieties. Recent advancements in catalytic methodologies have enabled more efficient synthesis routes, reducing the need for harsh reaction conditions and improving overall yield.

Pharmacological Properties and Targeting Mechanisms

The fluoren-9-yl core of this compound plays a pivotal role in its pharmacological profile, as it can interact with specific protein domains through hydrophobic and π-π stacking interactions. The methoxycarbonyl group enhances the molecule's ability to cross cell membranes, while the amino functionality allows for conjugation with targeting ligands or biomolecules. The 3-methoxy substituent contributes to the molecule's metabolic stability, reducing premature degradation in vivo. The N-methylbutanamido group may modulate the molecule's binding affinity to target receptors, potentially enhancing its therapeutic efficacy. Recent studies have demonstrated that this compound exhibits selective activity against certain cancer cell lines, with its mechanism of action involving the disruption of key signaling pathways. The unique combination of functional groups in this molecule makes it a promising candidate for drug development, particularly in the treatment of diseases characterized by aberrant protein interactions.

Applications in Drug Discovery and Development

The fluoren-9-yl scaffold has gained significant attention in pharmaceutical research due to its structural versatility and biological relevance. The methoxycarbonyl group in this compound is particularly valuable for designing molecules with improved pharmacokinetic profiles, as it can enhance solubility and reduce toxicity. The amino functionality provides opportunities for chemical modifications, allowing for the creation of diverse derivatives with tailored biological activities. The 3-methoxy substituent may also play a role in modulating the molecule's interaction with cellular targets, such as ion channels or enzyme active sites. The N-methylbutanamido group contributes to the molecule's overall stability, which is critical for maintaining therapeutic efficacy in vivo. Researchers are actively exploring the potential of this compound in the treatment of neurodegenerative disorders, inflammatory conditions, and infectious diseases, leveraging its unique structural features to develop novel therapeutics.

Recent Advances in Synthesis and Functionalization

Recent breakthroughs in synthetic chemistry have enabled the efficient preparation of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid through enantioselective catalytic methods. The use of chiral catalysts has allowed for the precise control of stereochemistry, which is crucial for optimizing biological activity. The fluoren-9-yl ring system has also been functionalized with various substituents to enhance the molecule's targeting capabilities, such as the introduction of polyethylene glycol (PEG) chains for improved solubility or fluorescent tags for imaging applications. The methoxycarbonyl group has been modified to incorporate bioactive moieties, such as peptides or nucleotides, further expanding the molecule's potential therapeutic applications. The amino functionality has been exploited for conjugation with targeting ligands, enabling the molecule to selectively bind to specific cell surface receptors. These advancements highlight the adaptability of this compound's structure for diverse biomedical applications.

Biological Activity and Therapeutic Potential

Experimental studies have shown that this compound exhibits significant biological activity, particularly in the context of cancer therapy. The fluoren-9-yl scaffold has been implicated in the modulation of apoptosis-related pathways, while the methoxycarbonyl group may influence the molecule's interaction with DNA or RNA. The amino functionality has been linked to the molecule's ability to inhibit certain kinases, which are often overactive in cancer cells. The 3-methoxy substituent may contribute to the molecule's ability to disrupt cell signaling networks, potentially leading to tumor cell death. The N-methylbutanamido group has been associated with the molecule's ability to modulate the activity of specific enzymes, which could have implications for the treatment of metabolic disorders. Ongoing research is focused on elucidating the precise mechanisms of action of this compound and its potential for clinical application.

Challenges and Future Directions

Despite its promising properties, the development of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylbutanamidobutanoic acid faces several challenges. One major hurdle is the optimization of its pharmacokinetic profile to ensure adequate bioavailability and prolonged action in vivo. The fluoren-9-yl scaffold may also require further modification to enhance its selectivity for specific targets, reducing off-target effects. The methoxycarbonyl group's hydrophobic nature could potentially limit the molecule's solubility, necessitating the development of prodrug formulations. The amino functionality may also pose challenges in terms of stability under physiological conditions, requiring the incorporation of protective groups. Future research efforts are likely to focus on the rational design of derivatives with improved therapeutic indices, leveraging advances in computational modeling and synthetic chemistry to overcome these limitations.

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